molecular formula C7H4BrFINO B13111847 4-Bromo-2-fluoro-6-iodobenzamide

4-Bromo-2-fluoro-6-iodobenzamide

Cat. No.: B13111847
M. Wt: 343.92 g/mol
InChI Key: JVWFNPDUSAFOSW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodobenzamide is a halogenated benzamide derivative characterized by the presence of bromo (Br), fluoro (F), and iodo (I) substituents at positions 4, 2, and 6, respectively, on the benzene ring, with an amide (-CONH₂) functional group. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of halogens with varying electronegativities and atomic radii. Its synthesis typically involves halogenation reactions and subsequent amidation, as exemplified in patent literature .

Properties

Molecular Formula

C7H4BrFINO

Molecular Weight

343.92 g/mol

IUPAC Name

4-bromo-2-fluoro-6-iodobenzamide

InChI

InChI=1S/C7H4BrFINO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)

InChI Key

JVWFNPDUSAFOSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-iodobenzamide typically involves the reaction of 3-bromo-2-fluoro-6-iodobenzoyl chloride with ammonia in tetrahydrofuran (THF) at low temperatures. The reaction is carried out by adding a solution of 3-bromo-2-fluoro-6-iodobenzoyl chloride dropwise to a solution of ammonia in THF at 0°C .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2-fluoro-6-iodobenzamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-6-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of halogenated benzamides’ biological activity and their potential as pharmaceutical agents.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research and may vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-2-fluoro-6-iodobenzamide with structurally related halogenated benzamides and derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Halogen Diversity

Key Compounds :

2-Bromo-4-iodobenzamide (CAS-related derivatives): Differs in the absence of a fluorine atom and the positioning of bromine and iodine (positions 2 and 4 vs. 4 and 6 in the target compound).

4-Bromo-2-fluoro-5-iodobenzaldehyde (CAS 1803588-49-9): Replaces the amide group with an aldehyde (-CHO), enhancing electrophilicity and reactivity in nucleophilic addition reactions .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : A structurally complex analog with a trifluoropropoxy group and a substituted aniline moiety. The trifluoromethyl group increases lipophilicity, influencing pharmacokinetic properties .

Functional Group Modifications

Comparative Data Table :

Compound Name Substituents (Positions) Functional Group Key Properties/Applications Reference
4-Bromo-2-fluoro-6-iodobenzamide Br (4), F (2), I (6) Amide (-CONH₂) Medicinal chemistry intermediate
4-Bromo-2-fluoro-6-hydroxybenzaldehyde Br (4), F (2), OH (6) Aldehyde (-CHO) Precursor for Schiff base ligands
4-Bromo-2-fluoro-6-methoxybenzoic acid Br (4), F (2), OCH₃ (6) Carboxylic acid Building block for agrochemicals
2-Bromo-4-chloro-6-fluorobenzaldehyde Br (2), Cl (4), F (6) Aldehyde (-CHO) Intermediate in OLED materials
Reactivity and Stability
  • Electrophilic Substitution : The iodine atom in 4-bromo-2-fluoro-6-iodobenzamide facilitates further functionalization via Suzuki-Miyaura coupling, whereas bromine in analogs like 4-bromo-2-fluoro-3-methoxy-benzoic acid () is more reactive in nucleophilic aromatic substitution.
  • Thermal Stability: Fluorine and iodine substituents enhance thermal stability compared to non-halogenated benzamides, as seen in crystallographic studies of related bromo-fluoro-phenol derivatives .

Research Findings and Challenges

  • Synthetic Challenges : The simultaneous presence of bromine, fluorine, and iodine requires precise reaction conditions to avoid dehalogenation. For example, iodination of 4-bromo-2-fluoro-6-hydroxybenzaldehyde () must be carefully controlled to prevent over-substitution.
  • Crystallographic Data: Structures like 2-bromo-4-chloro-6-(4-fluorophenyl-iminomethyl)phenol () reveal that halogen-halogen interactions stabilize crystal lattices, a property exploitable in supramolecular chemistry.

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